molecular formula C13H11ClFNO B1361048 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine CAS No. 946785-74-6

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

Cat. No.: B1361048
CAS No.: 946785-74-6
M. Wt: 251.68 g/mol
InChI Key: TYPPOKPBQSDVCY-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is an organic compound that features a phenylamine backbone substituted with chloro, methyl, and fluoro groups

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-fluoroaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted phenylamines.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-methylphenoxy)phenol: Similar in structure but lacks the fluorine atom.

    4-Chloro-3-methylphenol: Similar in structure but lacks the phenoxy and fluorine groups.

Uniqueness

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is unique due to the presence of both chloro and fluoro substituents on the phenylamine backbone. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPPOKPBQSDVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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